molecular formula C10H13BrClN B1380094 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride CAS No. 29812-99-5

1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride

Cat. No.: B1380094
CAS No.: 29812-99-5
M. Wt: 262.57 g/mol
InChI Key: IHRXZSDAMIXRLX-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12BrN·HCl It is a cyclopropane derivative featuring a bromophenyl group attached to the cyclopropane ring via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction or a Suzuki-Miyaura coupling reaction.

    Amination: The resulting bromophenylcyclopropane is then subjected to amination to introduce the amine group.

    Formation of Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, etc.

    Oxidation Products: Imines or oximes.

    Reduction Products: Secondary amines.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It may be used in studies involving receptor binding and enzyme inhibition due to its structural features.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the cyclopropane ring can provide rigidity to the molecule, influencing its interaction with the target.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride
  • 1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
  • 1-[(4-Methylphenyl)methyl]cyclopropan-1-amine hydrochloride

Comparison:

  • Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine) can significantly affect the compound’s reactivity and binding affinity in biological systems.
  • Methyl Substitution: The introduction of a methyl group can influence the compound’s lipophilicity and metabolic stability.

1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding, potentially enhancing its biological activity compared to its analogs.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-3-1-8(2-4-9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRXZSDAMIXRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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